3-Chloro-5-nitropicolinaldehyde
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Overview
Description
3-Chloro-5-nitropicolinaldehyde is a chemical compound with the molecular formula C6H3ClN2O3 and a molecular weight of 186.55 g/mol . It is known for its unique chemical structure and potential biological activities. This compound is a derivative of picolinaldehyde, featuring both chloro and nitro substituents on the pyridine ring, which contribute to its distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-nitropicolinaldehyde typically involves the nitration of 3-chloropicolinaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of automated systems allows for consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-nitropicolinaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 3-Chloro-5-aminopicolinaldehyde.
Substitution: Various substituted picolinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-nitropicolinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-nitropicolinaldehyde is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro group can be involved in substitution reactions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-nitropyridine
- 3-Chloro-5-nitrobenzaldehyde
- 3-Chloro-5-nitroaniline
Uniqueness
3-Chloro-5-nitropicolinaldehyde is unique due to the presence of both chloro and nitro groups on the pyridine ring, which imparts distinct reactivity compared to other similar compounds. Its ability to undergo both reduction and substitution reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-chloro-5-nitropyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O3/c7-5-1-4(9(11)12)2-8-6(5)3-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZABTLKWJQLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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